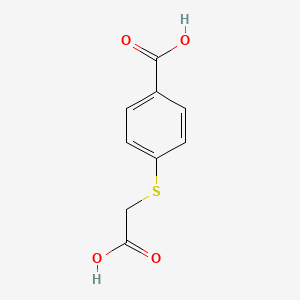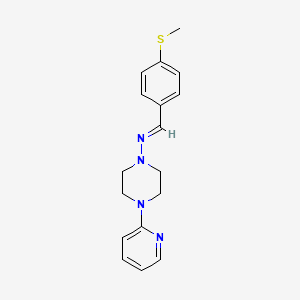![molecular formula C16H22Cl3N3O3 B11980723 N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide](/img/structure/B11980723.png)
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide: is a synthetic organic compound with the molecular formula C16H22Cl3N3O3 and a molecular weight of 410.731 g/mol . This compound is characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and an octanamide chain. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitroaniline with trichloroacetaldehyde to form an intermediate compound.
Amidation Reaction: The intermediate is then reacted with octanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: N-[2,2,2-trichloro-1-(3-aminoanilino)ethyl]octanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Octanoic acid and 3-nitroaniline
Scientific Research Applications
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.
Cell Membrane Disruption: The compound could disrupt cell membranes, leading to cell death.
Comparison with Similar Compounds
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide can be compared with other similar compounds, such as:
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide: Similar structure but with a chloro group instead of a nitro group.
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide: Similar structure but with a chloro group at the para position.
N-[2,2,2-trichloro-1-(2-toluidino)ethyl]octanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can participate in various chemical reactions and may contribute to the compound’s potential biological activity.
Properties
Molecular Formula |
C16H22Cl3N3O3 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide |
InChI |
InChI=1S/C16H22Cl3N3O3/c1-2-3-4-5-6-10-14(23)21-15(16(17,18)19)20-12-8-7-9-13(11-12)22(24)25/h7-9,11,15,20H,2-6,10H2,1H3,(H,21,23) |
InChI Key |
DENFJTUEWCQQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11980656.png)
![methyl (2E)-2-(3-ethoxy-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980676.png)


![[(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B11980689.png)
![Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980699.png)

![N-(4-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11980707.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980711.png)
![3-cyclopropyl-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980712.png)

![Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11980729.png)
